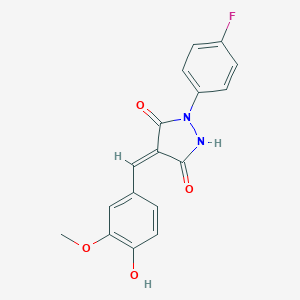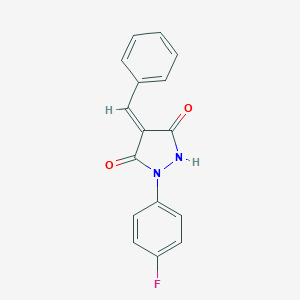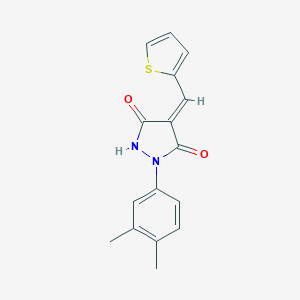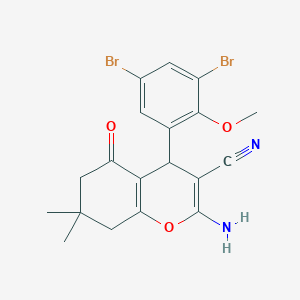![molecular formula C20H21BrN4OS B301671 N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301671.png)
N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also known as BMTSA, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. BMTSA belongs to the class of triazole derivatives, which have been extensively studied for their biological activities such as antimicrobial, antifungal, antitumor, and anti-inflammatory effects.
Mecanismo De Acción
The exact mechanism of action of N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood. However, it has been proposed that N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may exert its antibacterial activity by inhibiting bacterial cell wall synthesis. N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may also act by disrupting the bacterial membrane integrity. The anticancer activity of N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may be due to its ability to induce apoptosis in cancer cells by activating caspase enzymes. N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may also inhibit cancer cell proliferation by arresting the cell cycle at the G2/M phase.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to have minimal toxicity in vitro and in vivo models. It has also been found to have good stability in various biological fluids. N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been found to be metabolized by the liver and excreted through the kidneys. N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has also been found to have good bioavailability, which makes it a potential candidate for oral administration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research purposes. N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has also been found to have good solubility in various solvents, which makes it suitable for different experimental conditions. However, the limitations of N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide include its high cost of synthesis and limited information on its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for the research on N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One of the potential areas of research is to study its mechanism of action in more detail to understand its biological activities better. Another area of research is to explore the potential of N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide as a therapeutic agent for various diseases, including bacterial infections, fungal infections, cancer, and inflammatory diseases. The development of novel formulations and delivery systems for N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may also enhance its therapeutic potential. In conclusion, N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a promising compound that has the potential to be developed as a therapeutic agent for various diseases. Further research is needed to explore its full potential.
Métodos De Síntesis
The synthesis of N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves a multistep reaction starting from 4-bromo-3-methylphenylamine and 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The purity and yield of N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been tested for its biological activities in various in vitro and in vivo models. It has been found to exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide also showed antifungal activity against Candida albicans and Aspergillus niger. In addition, N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has also been found to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Nombre del producto |
N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
|---|---|
Fórmula molecular |
C20H21BrN4OS |
Peso molecular |
445.4 g/mol |
Nombre IUPAC |
N-(4-bromo-3-methylphenyl)-2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H21BrN4OS/c1-4-25-19(15-7-5-6-13(2)10-15)23-24-20(25)27-12-18(26)22-16-8-9-17(21)14(3)11-16/h5-11H,4,12H2,1-3H3,(H,22,26) |
Clave InChI |
OQBHOYLZSBDREV-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Br)C)C3=CC(=CC=C3)C |
SMILES canónico |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Br)C)C3=CC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B301588.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B301592.png)





![1-(3-Chloro-4-fluorophenyl)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B301600.png)
![1-(3-Chloro-4-fluorophenyl)-4-{[5-(3-chlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B301601.png)
![4-{[5-(4-Chlorophenyl)-2-furyl]methylene}-1-(3-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B301602.png)
![4-{[5-(2,3-Dichlorophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B301603.png)
![2-[(1-ethyl-1H-indol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B301606.png)

